
6-Heptynoyl chloride
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Overview
Description
6-Heptynoyl chloride (C₇H₉ClO) is an alkyne-functionalized acyl chloride characterized by a seven-carbon chain terminating in a reactive chloride group and containing a triple bond at the sixth position. This compound is primarily utilized in organic synthesis for the preparation of esters, amides, and other derivatives via nucleophilic acyl substitution. For instance, acyl chlorides like 6-chloronicotinoyl chloride () are synthesized via halogenation or acid chloride formation, suggesting similar routes for this compound (e.g., reacting heptynoic acid with thionyl chloride or phosphorus pentachloride).
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-6-ynoyl chloride can be synthesized through various methods. One common approach involves the reaction of hept-6-ynoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of hept-6-ynoyl chloride often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion of hept-6-ynoic acid to hept-6-ynoyl chloride .
Chemical Reactions Analysis
General Reactivity of Acyl Chlorides
Heptanoyl chloride belongs to the acyl chloride family, characterized by extreme reactivity due to the electronegative chlorine atom adjacent to the carbonyl group. This reactivity arises from the electron withdrawal by both the carbonyl oxygen and chlorine, leaving the carbonyl carbon positively charged and susceptible to nucleophilic attack .
Hydrolysis
Heptanoyl chloride undergoes hydrolysis in aqueous conditions to form heptanoic acid and hydrochloric acid:
CH3(CH2)5COCl+H2O→CH3(CH2)5COOH+HCl
This reaction proceeds via nucleophilic attack by water, followed by elimination of HCl .
Esterification
Reaction with alcohols produces esters:
CH3(CH2)5COCl+ROH→CH3(CH2)5COOR+HCl
The mechanism involves nucleophilic attack by the alcohol, displacement of Cl⁻, and deprotonation .
Amide Formation
Acylation of amines (primary, secondary) yields amides:
CH3(CH2)5COCl+NH3→CH3(CH2)5CONH2+HCl
This occurs via nucleophilic attack by the amine, followed by HCl elimination .
Anhydride Formation
Reaction with carboxylic acids generates mixed anhydrides:
CH3(CH2)5COCl+RCOOH→CH3(CH2)5COOR+HCl
This is a two-step process involving nucleophilic attack and elimination .
Comparison with Related Acyl Chlorides
Compound | Formula | Molecular Weight | Unique Features |
---|---|---|---|
Hexanoyl Chloride | C₆H₁₁ClO | 130.61 g/mol | One carbon shorter than heptanoyl chloride |
Octanoyl Chloride | C₈H₁₅ClO | 162.63 g/mol | One carbon longer; similar reactivity |
Nonanoyl Chloride | C₉H₁₇ClO | 176.69 g/mol | Two carbons longer; comparable reactivity |
Heptanoyl chloride’s seven-carbon chain balances steric effects and reactivity, making it ideal for medium-chain fatty acid derivatives.
Scientific Research Applications
Hept-6-ynoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hept-6-ynoyl chloride is primarily based on its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The triple bond also allows for addition reactions with electrophiles, resulting in the formation of substituted alkenes and alkanes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-heptynoyl chloride with structurally or functionally related acyl chlorides and alkyne-containing compounds.
Table 1: Key Properties of this compound and Analogous Compounds
Reactivity and Functional Group Interactions
- Acyl Chloride Reactivity: Like heptanoyl chloride, this compound undergoes nucleophilic substitution with alcohols or amines to form esters/amides. However, the alkyne group introduces additional reactivity, enabling Huisgen cycloaddition (click chemistry) or Sonogashira coupling.
- Stability: this compound is expected to be more moisture-sensitive than 6-chloronicotinoyl chloride due to the absence of an aromatic stabilizing group (pyridine in the latter reduces hydrolysis).
- Synthesis Challenges: Unlike propargyl chloride (a simple alkyne-chloride), this compound requires controlled conditions to prevent alkyne decomposition during acid chloride formation, similar to protocols in for phenolic derivatives.
Q & A
Q. Basic: What synthetic methodologies are commonly employed for 6-Heptynoyl chloride, and how do reaction parameters influence yield?
This compound is typically synthesized via the reaction of 6-heptynoic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. Critical parameters include:
- Temperature : Elevated temperatures (40–60°C) accelerate the reaction but may promote side reactions such as dimerization .
- Solvent choice : Anhydrous solvents (e.g., dichloromethane) minimize hydrolysis .
- Catalyst use : Catalytic dimethylformamide (DMF) enhances reactivity with sterically hindered acids .
Yield optimization requires monitoring by TLC or in-situ IR spectroscopy to track acyl chloride formation .
Q. Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?
Discrepancies in spectral data may arise from impurities, solvent effects, or tautomerism. Methodological approaches include:
- Multi-technique validation : Cross-verify NMR (¹³C/¹H) with IR (C≡C stretch ~2100 cm⁻¹) and mass spectrometry .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for structural confirmation .
- Controlled replication : Repeat synthesis under inert conditions to exclude oxidative byproducts .
Documentation of solvent purity and calibration standards is critical to ensure reproducibility .
Q. Basic: What safety protocols are essential for handling this compound?
- Ventilation : Use fume hoods to prevent inhalation of HCl vapors released during hydrolysis .
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles are mandatory due to its corrosive nature .
- Moisture control : Store under nitrogen or argon to avoid exothermic reactions with water .
Q. Advanced: What strategies enhance the stability of this compound in long-term storage?
- Inert storage : Use Schlenk flasks with molecular sieves (3Å) to adsorb trace moisture .
- Temperature control : Store at –20°C to slow thermal decomposition; avoid repeated freeze-thaw cycles .
- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent alkyne polymerization .
Regular purity checks via titration or GC-MS are recommended to assess degradation .
Q. Basic: Which analytical techniques are prioritized for assessing this compound purity?
- Quantitative NMR : Integrate proton signals to estimate residual solvents or unreacted acid .
- Elemental analysis : Verify Cl content (theoretical: ~20.1%) to confirm stoichiometry .
- Titrimetry : Use aqueous AgNO₃ to quantify free chloride ions from hydrolysis .
Q. Advanced: How should experimental designs be structured to study this compound in coupling reactions?
- Variable isolation : Test solvent polarity (e.g., THF vs. DMF), catalyst loading (e.g., Pd/Cu systems), and temperature gradients .
- Kinetic profiling : Use in-situ Raman spectroscopy to monitor reaction progress and intermediate formation .
- Control experiments : Compare reactivity with non-ynoyl analogs to isolate alkyne-specific effects .
Statistical tools like DOE (Design of Experiments) can identify parameter interactions .
Q. Basic: What side reactions occur during synthesis, and how are they mitigated?
- Hydrolysis : Competing water traces convert the chloride back to carboxylic acid. Use anhydrous solvents and molecular sieves .
- Dimerization : Alkyne self-coupling forms diynes. Lower reaction temperatures and shorter durations reduce this .
- Oxidation : Exposure to air may form peroxides. Conduct reactions under nitrogen and add stabilizers .
Q. Advanced: How can contradictory catalytic efficiency data in cross-coupling studies be analyzed?
- Error source identification : Quantify catalyst purity (e.g., ICP-MS for metal content) and substrate degradation .
- Meta-analysis : Compare results across solvent systems (polar vs. nonpolar) and reductants (e.g., Zn vs. Mg) .
- Bayesian statistics : Model uncertainty in kinetic data to distinguish experimental noise from mechanistic variations .
Replicate studies with independent batches to confirm trends .
Properties
IUPAC Name |
hept-6-ynoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c1-2-3-4-5-6-7(8)9/h1H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJGYTOFEMWVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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